![molecular formula C14H15N3O2 B1330736 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 135481-57-1](/img/structure/B1330736.png)

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

The compound 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[4,3-d]pyrimidine derivative, which is a class of compounds known for their diverse pharmacological activities. One of the derivatives, specifically 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects .

Synthesis Analysis

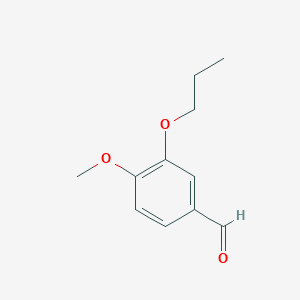

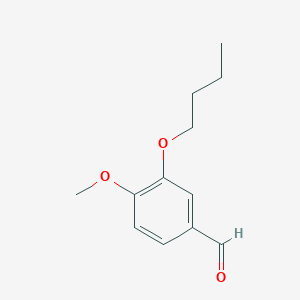

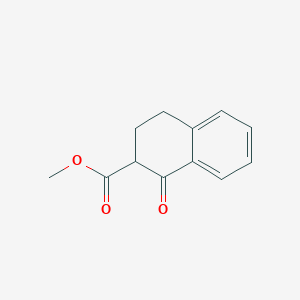

The synthesis of the related compound 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione was achieved from an enamine precursor in good yield using two methods. The first method involved thermal fusion with ureas, which produced not only the desired pyrido[4,3-d]pyrimidine-2,4-diones but also unexpected ester by-products. The second method involved a sequence of reactions including ozonolysis and oxidative hydrolysis to confirm the structure of the by-products .

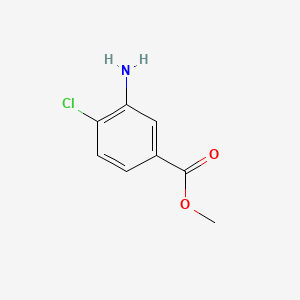

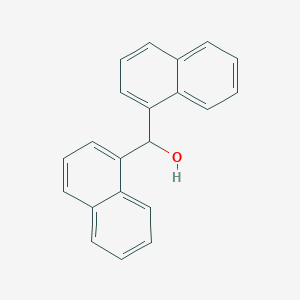

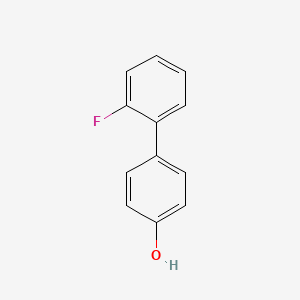

Molecular Structure Analysis

The molecular structure of a related compound, 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate, was determined to have nearly planar pyrimidine rings with the benzene ring nearly perpendicular to the pyrimidine ring. This compound forms dimers through hydrogen bonding, which is a common feature in this class of compounds . Similarly, 6,6-Dibenzyltetrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione forms dimers via intermolecular N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The pyrido[4,3-d]pyrimidine derivatives undergo various chemical reactions. For instance, N-substituted aminouracils can react with malonates to form 5-hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones, which can further react to form different derivatives such as benzo[b]pyrimido[4,5-h]1,6-naphthyridines through cyclization with arylamines . Additionally, the photoreaction of 6-chloro-1,3-dimethyluracil in frozen benzene leads to the formation of novel cycloadducts, which are tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrimidine rings and the perpendicular orientation of the benzene rings affect their crystalline structure and intermolecular interactions . The presence of substituents such as benzyl groups can lead to the formation of symmetrically folded conformations, which in turn influence the compound's reactivity and potential for forming hydrogen-bonded dimers . The reactivity of these compounds in various chemical reactions, such as cyclization and halogenation, is indicative of their versatile chemical properties .

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Application : This compound is used in the synthesis of various chemical derivatives .

- Method : The synthesis involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido [3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .

- Results : The result is the creation of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido .

-

Cancer Research

- Application : It has been suggested that this compound may have applications in cancer research .

- Method : In lab tests, certain chemotherapy agents were found to be more effective in the presence of mTOR inhibitors .

- Results : The results suggest that this compound could potentially enhance the effectiveness of certain chemotherapy agents .

-

Organic Intermediate

-

Pharmaceutical Research

- Application : It may have potential applications in pharmaceutical research .

- Method : Its potential use in pharmaceutical research would likely involve its incorporation into various drug molecules to study its effects .

- Results : The specific results would depend on the particular study and the drug molecule .

-

PARP Inhibitor Synthesis

- Application : This compound can be used in the synthesis of a PARP inhibitor .

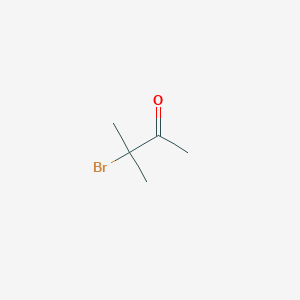

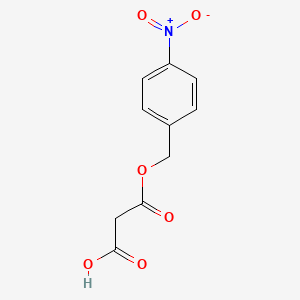

- Method : The compound is used to prepare 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylmethyl)-4-fluorobenzophenone .

- Results : The resulting compound is a PARP inhibitor, which has potential applications in cancer treatment .

-

Extracellular Signal-Regulated Kinase (Erk) Inhibitor

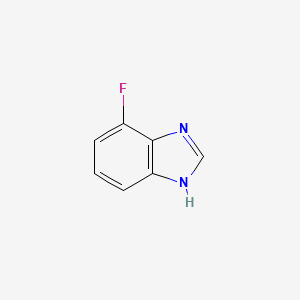

- Application : It has been used in the discovery and optimization of a series of tetrahydropyridopyrimidine based Erk inhibitors .

- Method : The inhibitors were discovered via high-throughput screening (HTS) and structure-based drug design .

- Results : The compounds demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFWHSOMLHCMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326252 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

135481-57-1 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)